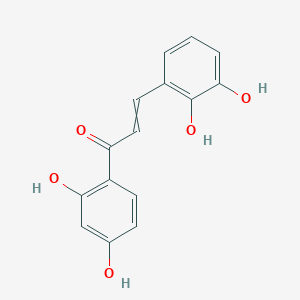

3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Description

Properties

CAS No. |

88191-19-9 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

3-(2,3-dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O5/c16-10-5-6-11(14(19)8-10)12(17)7-4-9-2-1-3-13(18)15(9)20/h1-8,16,18-20H |

InChI Key |

IUKUGGBBLOTFNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=CC(=O)C2=C(C=C(C=C2)O)O |

Synonyms |

(2E)-3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)-2-propen-1-one |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPD163 involves the reaction of naphthylamine and phenylamine derivatives with 2,2’-dimethylbiphenyl. The process typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of NPD163 is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: NPD163 undergoes various chemical reactions, including:

Oxidation: NPD163 can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: NPD163 can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted triarylamine compounds .

Scientific Research Applications

NPD163 has a wide range of applications in scientific research:

Chemistry: Used as a hole-transporting material in organic electronics.

Biology: Investigated for its potential in bioelectronic devices.

Medicine: Explored for use in drug delivery systems due to its electron-rich nature.

Industry: Utilized in the production of OLEDs and OPVs, contributing to advancements in display and solar cell technologies

Mechanism of Action

NPD163 exerts its effects primarily through its electron-rich triarylamine units. These units facilitate the transport of holes in organic electronic devices. The molecular targets include the active layers of OLEDs and OPVs, where NPD163 enhances the efficiency of charge transport and improves device performance .

Comparison with Similar Compounds

- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)

- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD)

Comparison: NPD163 is unique due to the presence of two methyl groups on the biphenyl bridging unit, which creates a distortion in the molecular geometry. This distortion decreases electronic conjugation and increases the band gap, making NPD163 more efficient in certain applications compared to its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.